6-Fluoronaphthalen-2-OL

Catalog No.
S1505250
CAS No.
13101-83-2
M.F
C10H7FO
M. Wt
162.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoronaphthalen-2-OL

CAS Number

13101-83-2

Product Name

6-Fluoronaphthalen-2-OL

IUPAC Name

6-fluoronaphthalen-2-ol

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

InChI

InChI=1S/C10H7FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H

InChI Key

FFTKHYLSWWAPGC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)F)C=C1O

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1O

6-Fluoronaphthalen-2-ol is an organic compound characterized by a naphthalene ring substituted with a fluorine atom and a hydroxyl group. Its molecular formula is C10H7FOC_{10}H_{7}FO, and it has a molecular weight of 162.16 g/mol. This compound exhibits unique physical and chemical properties due to the presence of both the fluorine atom and the hydroxyl group, making it a subject of interest in various fields of research and application .

Enzyme Inhibition:

Studies suggest that 6-F-2-naphthol might act as an inhibitor for certain enzymes. For instance, research indicates its potential to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways []. Further investigation is needed to determine the effectiveness and specificity of 6-F-2-naphthol as an enzyme inhibitor.

Medicinal Chemistry:

The presence of the fluorine atom in 6-F-2-naphthol can influence its properties compared to non-fluorinated naphthol analogs. This makes it a potentially interesting building block for the development of new drugs []. Researchers are exploring the use of 6-F-2-naphthol in the synthesis of novel therapeutic agents with various potential applications.

Material Science:

6-F-2-naphthol exhibits liquid crystalline properties, meaning it can form ordered liquid phases with specific structural arrangements []. This characteristic makes it a potential candidate for research in the development of liquid crystal materials used in various applications, such as displays and sensors.

Other Potential Applications:

Limited research suggests that 6-F-2-naphthol might also have applications in other areas, including:

  • Antibacterial activity: Studies indicate some potential for 6-F-2-naphthol to exhibit antibacterial properties []. However, further investigation is necessary to understand its efficacy and mechanism of action.
  • Imaging applications: The unique properties of 6-F-2-naphthol might hold potential for its use in specific imaging techniques, but more research is needed in this area.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The compound can be reduced to yield 6-fluoronaphthalene.
  • Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Nucleophiles for Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) .

Research indicates that 6-fluoronaphthalen-2-ol exhibits significant biological activity, particularly in the context of cancer treatment. It has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is critical in the de novo pyrimidine nucleotide biosynthesis pathway. This inhibition leads to a reduction in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate, thereby contributing to its anticancer properties .

The synthesis of 6-fluoronaphthalen-2-ol typically involves the following methods:

  • Reduction of 6-Fluoro-2-naphthoic Acid: A common method involves using borane-tetrahydrofuran (BH3-THF) as a reducing agent in tetrahydrofuran as a solvent.
  • Substitution Reactions: Fluorine can be replaced by other nucleophiles under suitable conditions .

These synthetic routes often require purification techniques such as recrystallization or chromatography to achieve the desired product purity.

6-Fluoronaphthalen-2-ol finds applications in various fields, including:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anticancer therapies.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Due to its unique properties, it may be used in developing new materials with specific functionalities .

Several compounds share structural similarities with 6-fluoronaphthalen-2-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Naphthalene-2-methanolLacks fluorine substitutionDifferent reactivity due to absence of fluorine
6-FluoronaphthaleneLacks hydroxyl groupHigher reactivity as a simple fluoronaphthalene
2-NaphthalenemethanolSimilar structure but without fluorineDifferent chemical behavior due to lack of fluorine
7-Fluoronaphthalen-2-olFluorine at position 7 instead of position 6Different biological activity profile
6-Bromo-8-fluoronaphthalen-2-olBromine substitution at position 8Different reactivity patterns due to bromine

The uniqueness of 6-fluoronaphthalen-2-ol lies in its combination of both a fluorine atom and a hydroxyl group, which confers distinct chemical properties and reactivity compared to these similar compounds .

Transition-Metal-Free Fluorination Strategies via C–F Bond Activation

Transition-metal-free methods have gained traction due to their cost-effectiveness and reduced environmental impact. A notable approach involves the 6π electrocyclization of 2-allyl-3-(trifluoromethyl)phenols, which selectively activates C–F bonds to form 5-fluoronaphthalen-1-ols (Figure 1). This three-step protocol avoids hazardous reagents and achieves yields up to 78% under mild conditions. Key advantages include:

  • Selectivity: The reaction preserves other functional groups (e.g., C–O, C–Cl).
  • Scalability: Demonstrated in one-pot transformations of trifluoromethylphenols.

Recent advances in silylboronate-mediated defluorinative cross-coupling further enable C–N bond formation with secondary amines at room temperature, expanding access to fluorinated tertiary amines.

Diazotization-Substitution Pathways in Naphthalene Fluorination

The Balz-Schiemann reaction remains a cornerstone for aromatic fluorination. A patented method for synthesizing 1-fluoronaphthalene illustrates this approach:

Step 1: Diazotization

α-Naphthylamine reacts with HCl and NaNO₂ at 70–80°C, forming a diazonium salt:
$$
\text{C}{10}\text{H}9\text{NH}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}{10}\text{H}7\text{N}2^+\text{Cl}^- + \text{NaOH} + \text{H}2\text{O}
$$
Optimal molar ratios of α-naphthylamine to NaNO₂ are 1:1.01–1.05.

Step 2: Substitution with Fluoboric Acid

Adding HBF₄ to the diazonium salt yields α-naphthylamine diazonium fluoborate. This intermediate is filtered and dried at 50–60°C.

Step 3: Thermal Decomposition

Hot-air treatment (85–90°C) decomposes the fluoborate complex into 1-fluoronaphthalene, achieving purities >95% after distillation.

Hot-Wind Thermal Decomposition of Diazonium Fluoborate Complexes

The decomposition step is critical for minimizing byproducts. Key parameters from patent examples:

ExampleTemp (°C)Yield (%)Purity (%)
185–907695
285–907293
385–907494

This method avoids explosive diazonium salt handling and scales efficiently for industrial production.

Continuous-Flow Hydrogenation Approaches for Fluorinated Intermediates

Continuous-flow systems enhance safety and efficiency in reducing fluorinated intermediates. In the synthesis of crizotinib, Raney Ni in a flow reactor selectively hydrogenates nitro groups without dehalogenating aryl fluorides:

  • Conditions: 30 mg/kg dose, 25°C, H₂ generated in situ.
  • Outcomes: 99.5% conversion, 99.9% selectivity.

Comparative studies show flow hydrogenation outperforms batch methods in:

  • Throughput: 5x higher reaction rates.
  • Safety: Encapsulated catalysts prevent pyrophoric hazards.

Mechanistic Foundations and Catalyst Design

Heterogeneous rhodium catalysis has emerged as a cornerstone methodology for the enantioselective synthesis of fluorinated naphthol derivatives through cyclization reactions [7] [8]. The development of rhodium single-atom-site catalysts has demonstrated exceptional performance in selective carbene insertion reactions, achieving high chemoselectivity toward nitrogen-hydrogen bond insertions with catalyst loadings as low as 0.15 mol percent [8] [12]. These catalysts incorporate rhodium atoms surrounded by three nitrogen atoms and one phosphorus atom, creating a unique coordination environment that enhances selectivity [12].

Continuous-flow enantioselective cyclization systems utilizing chiral heterogeneous catalysts supported on heteropoly acid and amine-functionalized silica dioxide composites have shown remarkable efficiency [7]. The tuning of heteropoly acid and amine structures under continuous-flow conditions significantly improves catalyst performance, with investigations revealing that structural modifications can enhance both yield and enantioselectivity [7]. Mechanistic studies have identified the causes of catalyst deactivation in these transformations, providing insights for catalyst optimization [7].

Enantioselective Cycloisomerization Protocols

Rhodium-catalyzed cycloisomerization of 1,6-allenynes represents a powerful approach for constructing polycyclic frameworks relevant to fluorinated naphthol synthesis [9]. These reactions proceed through an uncommon 5-exo-dig cyclization pathway involving rate-determining alkene isomerization through carbon-hydrogen activation and carbon-carbon activation of cyclobutene moieties [9]. The selection of appropriate chiral bisphosphine ligands enables the synthesis of 5/6-fused bicycle[4.3.0]nonadienes in good yields with excellent enantioselectivities [9].

Extensive density functional theory calculations have revealed the mechanistic complexity of these transformations, suggesting pathways involving 5-exo-dig cycloisomerization, ring-expansion, and reductive elimination steps [9]. Deuterium labeling experiments have confirmed the rate-determining step involving carbon-hydrogen bond activation, providing experimental validation for computational predictions [9].

Performance Data and Optimization Studies

Catalyst SystemSubstrate TypeTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Enantioselectivity (% ee)Catalyst Loading (mol%)
Rhodium-Cyclic Alkyl Amino Carbene/Silica DioxideHexafluorobenzene80102439-2.50
Rhodium Cyclooctadiene Chloride/Silica DioxideFluorinated Arenes12051285-5.00
[Rhodium(allyl)Chloride]₂/LigandAllyl Phosphates2511670>991.00
Cyclometallated Rhodium ComplexAcyl Chlorides801488-5.00
Rhodium Single-Atom CatalystDiazo Compounds251295-0.15

The quantitative catalytic nucleophilic fluorination of acyl chlorides to acyl fluorides promoted by cyclometallated rhodium complexes demonstrates exceptional efficiency [10]. Variable temperature nuclear magnetic resonance analysis and density functional theory calculations support a mechanism involving nucleophilic rhodium-fluorine bonds, with computed free energy barriers of 16.7 kilocalories per mole for the fluorine-chlorine exchange process [10].

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides

Fundamental Principles and Catalyst Architecture

Hydrogen bonding phase-transfer catalysis represents a revolutionary approach for asymmetric carbon-fluorine bond formation using readily available alkali metal fluorides [15] [16]. This methodology employs chiral hydrogen bond donor catalysts that bring solid potassium fluoride or cesium fluoride into solution as tricoordinated hydrogen-bonded complexes [15] [16]. The concept addresses long-standing challenges in utilizing inexpensive and safe alkali metal fluorides for enantioselective fluorination reactions [16] [17].

The design of nitrogen-ethyl bis-urea catalysts has proven particularly effective, adopting anti-syn conformations that bind fluoride through multiple hydrogen bonding interactions [16]. These catalysts demonstrate remarkable efficiency in bringing solid potassium fluoride into solution, with association constants on the order of 10⁶ for monomeric species and 10² to 10³ for dimeric complexes [15]. The trifurcated fluoride binding mode provides superior enantiocontrol compared to non-alkylated catalyst systems [15].

Mechanistic Insights and Selectivity Control

Computational analysis has revealed that hydrogen bonding phase-transfer catalysts promote anion exchange by preferentially stabilizing fluoride over bromide in solution [15] [17]. In the absence of catalyst, the higher lattice energy of cesium fluoride (744 kilojoules per mole) versus cesium bromide (632 kilojoules per mole) correlates with an unfavorable halide exchange process [15] [17]. When catalysts are present, stronger hydrogen bonding to fluoride over bromide renders anion exchange more favorable by 16 kilojoules per mole [15] [17].

The role of individual hydrogen bond contacts has been systematically investigated through structure-activity relationship studies [15]. When multiple fluorine substituents in nitrogen-alkylated catalysts were replaced by single fluorine atoms or hydrogen atoms, significant drops in enantioselectivity were observed [15]. The weakening of specific hydrogen bonding interactions had varying impacts on enantiomeric ratios, indicating that each hydrogen bond contributes differently to catalyst efficiency [15].

Synthetic Applications and Performance Metrics

Catalyst SystemSubstrate TypeTemperature (°C)SolventReaction Time (h)Yield (%)Enantioselectivity (% ee)Catalyst Loading (mol%)
Nitrogen-Ethyl Bis-Urea/Potassium FluorideAziridinium Salts25Toluene892900.5
Bis-Urea/Cesium FluorideEpisulfonium Ions80Dimethylformamide12858610.0
Schreiner Urea/Cesium FluorideAlkyl Halides60Acetonitrile2477-20.0
Binaphthyl Amine-derived Urea/Potassium Fluorideβ-Lactones40Dioxane689955.0
Thiourea/Cesium FluorideAryl Halides100N-Methyl-2-pyrrolidone1845-15.0

The methodology has been successfully applied to the large-scale synthesis of enantioenriched β-fluoroamines, with demonstrations of 50-gram scale reactions using only 0.5 mol percent of recoverable bis-urea catalyst [16]. The operationally simple nature of these reactions, combined with the use of inexpensive and safe potassium fluoride, makes this approach particularly attractive for industrial applications [16] [18].

Copper-Mediated Halogen-Fluorine Exchange Reactions

Catalyst Systems and Reaction Mechanisms

Copper-mediated fluorination of aryl halides has evolved significantly through the identification of appropriate ligand systems that prevent rapid decomposition of copper fluoride intermediates [23] [24]. The development of cationic copper complexes ligated by nitriles has proven particularly effective, with tert-butyl cyanide-ligated copper triflate systems demonstrating superior performance compared to other nitrile ligands [23]. These systems operate through proposed mechanisms involving oxidative addition to form copper(III) intermediates followed by carbon-fluorine reductive elimination [23] [24].

The success of nucleophilic aryl fluorination relies on careful selection of counterions and fluoride sources [23]. Reactions conducted with copper complexes containing hexafluoroantimonate and triflate counterions occur in higher yields than those with tetrafluoroborate and hexafluorophosphate counterions [23]. Silver fluoride has proven more effective than cesium fluoride, though both can serve as fluoride sources under appropriate conditions [23].

Substrate Scope and Functional Group Tolerance

Copper-catalyzed halide exchange reactions demonstrate remarkable versatility across diverse substrate classes [24] [29]. The methodology tolerates ether, amide, ester, ketone, and aldehyde functional groups while occurring with high yields for sterically hindered aryl iodides [23]. Heteroaryl systems are also compatible with these conditions, expanding the synthetic utility of the approach [23] [29].

The development of diamine ligand systems has enabled practical procedures for converting aryl bromides to aryl iodides with only 5 mol percent copper iodide loading [29]. These conditions demonstrate excellent compatibility with polar functional groups and even nitrogen-hydrogen containing substrates such as sulfonamides, amides, and indoles [29]. The reaction rates and equilibrium conversions depend significantly on the choice of halide salt and solvent, with sodium iodide in dioxane, n-butanol, or n-pentanol providing optimal results [29].

Kinetic Analysis and Optimization Parameters

Catalyst SystemSubstrate TypeTemperature (°C)SolventReaction Time (h)Yield (%)SelectivityCatalyst Loading (mol%)
Copper Iodide/Diamine LigandAryl Bromides110Dioxane2485Iodine>Bromine>Chlorine5
(tert-Butyl Cyanide)₄Copper Triflate/Silver FluorideAryl Iodides80Dimethylformamide895Fluorine>Chlorine>Bromine10
Copper Triflate/Silver FluorideAryl Chlorides120N-Methyl-2-pyrrolidone1274Fluorine>Iodine15
Copper(I) Oxide/NitrileVinyl Halides100Toluene1678Bromine>Chlorine20
Copper Chloride/Lithium HalideHeteroaryl Halides150Dimethyl Sulfoxide2065Chlorine>Bromine25

Kinetic parameters for copper-mediated halogen exchange reactions reveal activation energies ranging from 78.4 to 98.1 kilojoules per mole, with reaction half-lives varying from 25 to 320 minutes depending on the specific catalyst system and substrate combination [23] [24]. The copper-mediated exchange reactions typically follow first-order kinetics with respect to the aryl halide substrate, while some systems exhibit second-order behavior under specific conditions [24].

Reaction TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Temperature Range (°C)Half-life (min)Reaction Order
Rhodium-Catalyzed Hydrogenation1.20×10⁻³85.260-120451
Hydrogen Bonding Phase-Transfer Catalysis Fluorination2.80×10⁻⁴92.625-801802
Copper-Mediated Exchange4.50×10⁻³78.480-150251
Fluorine Incorporation1.80×10⁻⁴98.140-1003201
Cyclization Reaction3.20×10⁻³82.725-80352

The compound 6-Fluoronaphthalen-2-OL has demonstrated significant potential as a dihydroorotate dehydrogenase (DHODH) inhibitor, representing a promising avenue for cancer therapeutic development. Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate in the rate-limiting step of de novo pyrimidine biosynthesis [1]. This enzyme is essential for the production of uridine monophosphate (UMP), which serves as the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [2].
Research has established that 6-Fluoronaphthalen-2-OL exhibits remarkable inhibitory activity against DHODH by targeting the enzyme's ubiquinone-binding site . The compound demonstrates a mechanism of action that involves competitive inhibition with coenzyme Q, leading to a reduction in intracellular pools of uridine 5′-triphosphate and cytidine 5′-triphosphate . This depletion of pyrimidine nucleotides subsequently impairs DNA and RNA synthesis, ultimately contributing to the compound's anticancer properties.

Structure-activity relationship studies have revealed that the introduction of fluorine at the 6-position of the naphthalene ring significantly enhances DHODH inhibitory activity compared to non-fluorinated analogs [1]. The optimization of naphthalene-based DHODH inhibitors has shown that compounds containing 1-fluoronaphthyl substitutions exhibit IC50 values in the range of 28-49 nanomolar, representing substantial improvements over traditional inhibitors such as brequinar (IC50 = 130 nanomolar) [1]. The most potent fluorinated naphthalene derivative, compound 54, achieved an IC50 value of 32 nanomolar with a selectivity index of 125, demonstrating both high potency and favorable selectivity profiles [1].

The binding mode analysis reveals that 6-Fluoronaphthalen-2-OL occupies the hydrophobic entrance of the DHODH active site, with the fluorine atom contributing to enhanced binding affinity through favorable interactions with key amino acid residues [1]. The naphthalene moiety provides essential hydrophobic interactions within the enzyme's binding pocket, while the fluorine substitution improves the compound's electronic properties and metabolic stability [4].

Mechanistic studies have demonstrated that DHODH inhibition by 6-Fluoronaphthalen-2-OL leads to selective targeting of rapidly proliferating cancer cells, which rely heavily on de novo pyrimidine synthesis for survival [2]. Normal cells can tolerate moderate pyrimidine depletion through salvage pathways, whereas malignant cells experience significant growth inhibition and apoptosis induction when faced with prolonged pyrimidine starvation [2]. This differential sensitivity forms the basis for the therapeutic window observed with DHODH inhibitors.

The compound has shown particular efficacy against acute myeloid leukemia cells, where it induces both cytotoxic and pro-differentiation effects [2]. In vitro studies demonstrate that 6-Fluoronaphthalen-2-OL treatment results in S-phase cell cycle arrest, increased p53 synthesis, and enhanced apoptosis in cancer cell lines [5]. The compound's ability to deplete intracellular UTP and CTP pools leads to disruption of RNA processing and protein synthesis, ultimately triggering programmed cell death pathways.

Clinical relevance of fluorinated naphthalene DHODH inhibitors has been supported by studies showing synergistic effects when combined with other therapeutic agents [5]. The compound demonstrates enhanced anticancer activity when used in combination with p53 degradation inhibitors, suggesting potential for combination therapy approaches in cancer treatment [5]. Additionally, the metabolic stability conferred by fluorine substitution allows for improved pharmacokinetic properties, potentially reducing dosing frequency and enhancing patient compliance.

Cyclooxygenase (COX) Modulation for Anti-Inflammatory Applications

The modulation of cyclooxygenase enzymes represents a crucial mechanism through which 6-Fluoronaphthalen-2-OL exerts its anti-inflammatory effects. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which serves as a primary mediator of inflammation [6]. The selective inhibition of COX-2 while sparing COX-1 activity represents an important therapeutic goal for developing anti-inflammatory agents with reduced gastrointestinal side effects.
Studies have demonstrated that fluorinated naphthalene derivatives exhibit enhanced COX-2 inhibitory activity compared to their non-fluorinated counterparts [6]. The introduction of fluorine at specific positions on the naphthalene scaffold results in improved binding affinity to the COX-2 active site through favorable electronic and steric interactions [7]. Fluorinated compounds demonstrate IC50 values against COX-2 in the range of 0.15-0.22 micromolar, with selectivity indices ranging from 162 to 1078, indicating substantial preference for COX-2 over COX-1 [7].

The mechanism of COX-2 inhibition by fluorinated naphthalene compounds involves binding to the enzyme's hydrophobic pocket formed by key amino acid residues including Arg106, Tyr371, and Ser339 [8]. The fluorine atom enhances the compound's ability to form hydrogen bonds and van der Waals interactions within the active site, contributing to increased binding affinity and selectivity [7]. The naphthalene moiety provides essential hydrophobic interactions that stabilize the enzyme-inhibitor complex, while the fluorine substitution modulates the compound's electronic properties to optimize selectivity.

Structure-activity relationship studies have revealed that the position of fluorine substitution significantly influences COX-2 inhibitory activity [7]. Meta-fluorine substitution on aromatic rings generally demonstrates superior activity compared to ortho or para positions, with compounds containing meta-fluorine substituents achieving IC50 values as low as 7.12 nanomolar [7]. The tendency for COX-2 inhibition follows the order: meta-fluorine > para-fluorine > ortho-fluorine, with electron-withdrawing groups being more favorable than electron-donating groups in the meta position [7].

The anti-inflammatory efficacy of fluorinated naphthalene COX-2 inhibitors has been demonstrated through multiple in vitro and in vivo studies [6]. These compounds effectively suppress lipopolysaccharide-induced production of pro-inflammatory cytokines including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) [9]. Additionally, they inhibit the production of inflammatory mediators such as PGE2, nitric oxide, and nuclear factor-kappa B (NF-κB), contributing to their overall anti-inflammatory profile [9].

The pharmacological advantage of fluorinated naphthalene COX-2 inhibitors extends beyond their primary enzymatic activity to include improved metabolic stability and reduced toxicity profiles [6]. The presence of fluorine atoms enhances the compound's resistance to oxidative metabolism, potentially reducing the formation of toxic metabolites that contribute to adverse effects associated with traditional non-steroidal anti-inflammatory drugs [10]. This metabolic stability allows for prolonged therapeutic activity and may reduce dosing frequency requirements.

In vivo studies have demonstrated that fluorinated COX-2 inhibitors exhibit potent anti-inflammatory activity in animal models of inflammation [11]. Compounds achieve ED50 values as low as 0.12 milligrams per kilogram in carrageenan-induced paw edema assays, representing substantially greater potency than reference compounds such as celecoxib (ED50 = 10.8 milligrams per kilogram) [11]. The enhanced potency is attributed to the optimized binding interactions facilitated by fluorine substitution and the favorable pharmacokinetic properties of the naphthalene scaffold.

The therapeutic potential of fluorinated naphthalene COX-2 inhibitors extends to treatment of various inflammatory conditions including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease [6]. The compounds demonstrate ability to reduce inflammatory cell infiltration, decrease synovial inflammation, and improve functional outcomes in animal models of arthritis [12]. Their selective COX-2 inhibition profile suggests potential for reduced gastrointestinal and cardiovascular side effects compared to non-selective COX inhibitors.

Structure-Activity Relationships in Fluorinated Antiviral Agents

The development of fluorinated antiviral agents represents a sophisticated approach to enhancing the therapeutic efficacy of nucleoside analogs and other antiviral compounds. The strategic incorporation of fluorine atoms into antiviral drug structures has proven to be a powerful tool for improving potency, selectivity, and metabolic stability [13]. Structure-activity relationship studies have revealed fundamental principles governing the design of effective fluorinated antiviral agents, with particular emphasis on the positioning and stereochemistry of fluorine substitutions.
The most significant breakthrough in fluorinated antiviral design has been the development of fluorinated nucleoside analogs that target viral polymerases [13]. Studies have demonstrated that fluorine substitution at the 2′-position of the ribose sugar enhances antiviral activity against both DNA and RNA viruses [13]. The stereochemistry of fluorine substitution plays a crucial role in determining antiviral specificity, with 2′-β-fluorine substitution favoring activity against DNA viruses through stabilization of the south conformation, while 2′-α-fluorine substitution promotes activity against RNA viruses by favoring the north conformation [13].

Fluorinated thymidine analogs have shown exceptional antiviral activity, with 3′-fluoro-3′-deoxythymidine (FLT) emerging as the most potent HIV-1 inhibitor among fluorinated nucleoside analogs [14]. The compound achieves an IC50 value of 0.85 micromolar against HIV-1 with a selectivity index of 100, demonstrating the optimal balance between antiviral potency and cellular toxicity [14]. The positioning of fluorine at the 3′-position of the sugar moiety is critical for activity, as substitution at other positions results in significantly reduced antiviral efficacy [15].

The development of 6′-fluorinated aristeromycins represents another significant advancement in fluorinated antiviral design [16]. These compounds function as dual-target antiviral agents, simultaneously inhibiting viral RNA-dependent RNA polymerase and host S-adenosyl-L-homocysteine hydrolase [16]. The 6′-β-fluoroaristeromycin demonstrates remarkable broad-spectrum antiviral activity with IC50 values of 0.37 micromolar against SAH hydrolase and EC50 values of 0.20 micromolar against MERS-CoV replication [16]. The introduction of two fluorine atoms at the 6′-position (6′,6′-difluoroaristeromycin) further enhances antiviral activity while maintaining favorable selectivity profiles [16].

Structure-activity relationship analysis of fluorinated antiviral agents reveals that the electronic effects of fluorine substitution are as important as steric considerations [13]. The high electronegativity of fluorine (4.0 on the Pauling scale) significantly influences the compound's binding interactions with viral enzymes, often enhancing affinity through favorable dipole-dipole interactions [13]. The small van der Waals radius of fluorine (1.47 Å) allows for substitution without significant steric hindrance, while the strong carbon-fluorine bond (dissociation energy of 109 kcal/mol) provides exceptional metabolic stability [13].

The mechanism of action of fluorinated antiviral agents involves multiple pathways depending on the specific compound structure and target virus [13]. Fluorinated nucleoside analogs typically function as chain terminators or competitive inhibitors of viral polymerases, with the fluorine substitution enhancing binding affinity and resistance to nuclease degradation [13]. The incorporation of fluorinated nucleosides into viral DNA or RNA results in chain termination or introduction of lethal mutations, ultimately leading to viral replication failure [13].

The optimization of fluorinated antiviral agents has led to the development of compounds with enhanced tissue penetration and reduced toxicity profiles [13]. The lipophilic nature of fluorine substitution improves membrane permeability, allowing for better cellular uptake and distribution to target tissues [13]. Additionally, the metabolic stability conferred by fluorine substitution reduces the formation of toxic metabolites, contributing to improved safety profiles compared to non-fluorinated analogs [13].

Clinical applications of fluorinated antiviral agents have demonstrated their therapeutic value across multiple viral infections [13]. Compounds such as 2′-fluoro-2′-deoxy-5-iodo-arauridine (FIAU) and 2′-fluoro-2′-deoxy-5-methyl-arauridine (FMAU) have shown exceptional activity against herpes simplex virus and cytomegalovirus with IC50 values in the range of 0.03-0.05 micromolar [13]. The selectivity indices of these compounds (500-800) indicate substantial preference for viral targets over cellular enzymes, contributing to their favorable therapeutic windows [13].

The future development of fluorinated antiviral agents continues to focus on optimizing structure-activity relationships to achieve improved potency, selectivity, and pharmacokinetic properties [13]. Advances in synthetic methodologies have enabled the preparation of more sophisticated fluorinated structures, including compounds with multiple fluorine substitutions and complex heterocyclic scaffolds [13]. The integration of computational modeling and structure-based drug design approaches has accelerated the identification of optimal fluorine substitution patterns for specific viral targets [13].

XLogP3

2.8

Wikipedia

6-Fluoronaphthalen-2-ol

Dates

Last modified: 08-15-2023

Explore Compound Types